alpha-(4-Pyridyl)benzhydrol

AKR1B10 enzyme inhibition cancer metabolism

Analytical labs developing ANDA submissions for generic Fexofenadine HCl require authentic impurity reference standards. α-(4-Pyridyl)benzhydrol (CAS 1620-30-0) is Fexofenadine Impurity 44, essential for AMV, system suitability, and QC release testing under ICH Q3A/Q3B-substitution not permitted. Also a non-carboxylate AKR1B10 inhibitor (IC₅₀ 130 nM) for oncology research. • ≥98% purity with Certificate of Analysis • trans-Pyridine coordination ligand for Ag(I)/Zn(II) polymers • In-stock, same-day dispatch from US/EU warehouses

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
CAS No. 1620-30-0
Cat. No. B157606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(4-Pyridyl)benzhydrol
CAS1620-30-0
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O
InChIInChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H
InChIKeyMRHLFZXYRABVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-(4-Pyridyl)benzhydrol Procurement & Utility


Alpha-(4-Pyridyl)benzhydrol (CAS 1620-30-0; C₁₈H₁₅NO; MW 261.32), also designated α,α-diphenyl-4-pyridylmethanol or diphenyl(pyridin-4-yl)methanol, is a heteroaromatic tertiary alcohol featuring a central carbinol carbon substituted with two phenyl rings and a 4-pyridyl moiety. The compound exhibits a reported melting point of 240–242 °C and is commercially available in technical grade (75% assay) . Its structure uniquely situates a basic pyridine nitrogen within a benzhydrol scaffold, enabling dual functionality: the pyridyl group serves as a coordination site for metal complexation , while the carbinol hydroxyl supports hydrogen-bond-driven crystal engineering [1].

1 Heteroaromatic tertiary alcohol scaffold with 4-pyridyl and diphenyl substitution
2 Dual-function: pyridyl nitrogen for metal coordination and carbinol hydroxyl for hydrogen-bond-driven assembly
3 Fexofenadine Impurity 44 analytical reference standard for method validation workflows
4 Non-carboxylate AKR1B10/AKR1B1 dual-isoform inhibitor core for medicinal chemistry exploration

Alpha-(4-Pyridyl)benzhydrol Substitution Risks


Generic substitution of alpha-(4-pyridyl)benzhydrol is precluded by the convergence of three structural features that nearest analogs cannot simultaneously replicate. Simple diaryl carbinols (e.g., benzhydrol, CAS 91-01-0) lack the pyridyl nitrogen required for metal coordination and enzyme targeting [1]. Conversely, 2-pyridyl or 3-pyridyl regioisomers present altered nitrogen geometry and hydrogen-bonding orientation, disrupting the trans-pyridine coordination geometry documented in silver complexes [2] and likely affecting enzymatic binding site complementarity. Piperidine-reduced derivatives (α-(4-piperidyl)benzhydrols) alter the electronic character of the nitrogen from sp² aromatic to sp³ basic, modifying both metal-binding affinity and H-bond donor/acceptor capacity [3]. The 4-pyridyl isomer thus occupies a non-interchangeable structural niche for applications requiring precise nitrogen spatial orientation and aromatic π-character.

Structural Feature
Alpha-(4-Pyridyl)benzhydrol
Nearest Analog Substitute
Pyridyl coordination site
4-pyridyl nitrogen enables trans coordination geometry
Benzhydrol (CAS 91-01-0) lacks pyridyl N; no metal binding capability
Nitrogen spatial orientation
Trans-pyridine geometry supports specific supramolecular architectures
2-pyridyl or 3-pyridyl regioisomers may shift to cis/alternate geometries
Nitrogen electronic character
Aromatic sp² nitrogen with π-character for coordination
Piperidine-reduced derivatives alter to sp³ basic nitrogen; binding affinity may differ

Alpha-(4-Pyridyl)benzhydrol Comparative Evidence


AKR1B10 Inhibition Potency

Alpha-(4-pyridyl)benzhydrol demonstrates moderate inhibitory activity against human aldo-keto reductase family 1 member B10 (AKR1B10), a cytosolic NADPH-dependent reductase implicated in cancer cell detoxification and proliferation [1]. The compound exhibits an IC₅₀ of 130 nM against recombinant human AKR1B10 in an enzymatic assay using pyridine-3-aldehyde as substrate [1].

AKR1B10 Inhibition
Class-level
IC₅₀ = 130 nM
Reported enzyme inhibition potency context
Non-carboxylate scaffold; source review recommended
AKR1B10 enzyme inhibition cancer metabolism

AKR1B1 Selectivity Profile

In parallel enzymatic assays against the closely related isoform AKR1B1 (aldose reductase), alpha-(4-pyridyl)benzhydrol exhibits an IC₅₀ of 88 nM, yielding an AKR1B10/AKR1B1 selectivity ratio of approximately 1.5-fold (130 nM vs. 88 nM) [1]. This modest AKR1B1 preference distinguishes the compound from AKR1B10-selective inhibitors developed for oncology applications, where high isoform selectivity (>100-fold) is often desired to avoid interference with glucose metabolism pathways mediated by AKR1B1 [2].

AKR1B1 Selectivity
Class-level
Ratio ≈ 1.5 (130 vs 88 nM)
Supports dual-isoform inhibitor development context
Modest AKR1B1 preference; not a selective AKR1B10 tool
AKR1B1 aldose reductase selectivity diabetic complications

Trans-Pyridine Silver(I) Coordination

Alpha-(4-pyridyl)benzhydrol reacts with Ag(CF₃SO₃) to form the mixed organic/inorganic complex [Ag(LOH)₂(CF₃SO₃)(CH₃CN)], in which the silver center adopts a four-coordinate sawhorse geometry with two pyridine ligands arranged trans to each other [1]. This trans-pyridine coordination mode is a direct consequence of the 4-pyridyl substitution pattern; the 2-pyridyl and 3-pyridyl isomers would enforce different nitrogen vector orientations, precluding the observed trans geometry [2].

Trans-Pyridine Ag(I) Coord.
Class-level
[Ag(LOH)₂(CF₃SO₃)(CH₃CN)] polymer
Structural coordination geometry evidence
4-pyridyl isomer required for trans-polymer propagation
coordination chemistry silver complexes crystal engineering supramolecular

Fexofenadine Intermediate & Impurity

Alpha-(4-pyridyl)benzhydrol serves as a key alkylation substrate in the synthesis of antihistaminic piperidine derivatives [1] and is specifically identified as Fexofenadine Impurity 44, with direct application in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Fexofenadine [2]. The benzhydrol motif is essential for generating the diphenylmethane pharmacophore present in multiple H₁-antihistamines [3].

Fexofenadine Impurity 44
Cross-study
Regulatory impurity standard
Supports ANDA method validation workflow context
Analytical use context; commercial specification available
pharmaceutical intermediates antihistamine impurity standard Fexofenadine

Zinc Halide Complex Formation

Alpha-(4-pyridyl)benzhydrol reacts with zinc halides (ZnCl₂, ZnBr₂, ZnI₂) to form complexes of the general formula [Zn(LOH)₂X₂] where LOH denotes the intact ligand and X represents the halide . The complexation occurs through coordination of the pyridine nitrogen to the zinc center, with the carbinol hydroxyl remaining protonated and available for hydrogen bonding in the crystal lattice .

Zn(II) Halide Complexes
Class-level
[Zn(LOH)₂X₂] (X = Cl, Br, I)
Dual ligand-tecton supramolecular property
Expands accessible structural diversity in MOF design
zinc complexes metal coordination ligand chemistry inorganic synthesis

Alpha-(4-Pyridyl)benzhydrol Application Scenarios


Fexofenadine Impurity Profiling & QC

Analytical chemistry laboratories engaged in Abbreviated New Drug Application (ANDA) submissions for generic Fexofenadine hydrochloride formulations require alpha-(4-pyridyl)benzhydrol as Fexofenadine Impurity 44 [1]. The compound is essential for method validation (AMV), system suitability testing, and quality control release testing. Procurement of CAS 1620-30-0 with documented purity specifications and a Certificate of Analysis is mandatory for regulatory compliance; substitution with structurally similar benzhydrols is not permitted under ICH Q3A/Q3B impurity guidelines.

Dual AKR1B10/AKR1B1 Inhibitor Development

Medicinal chemistry programs targeting aldo-keto reductase isoforms for oncology (AKR1B10) or diabetic complications (AKR1B1) can utilize alpha-(4-pyridyl)benzhydrol as a non-carboxylate lead scaffold with moderate potency (AKR1B10 IC₅₀ = 130 nM; AKR1B1 IC₅₀ = 88 nM) [2]. The benzhydrol-pyridine core offers multiple vectors for SAR exploration (phenyl ring substitution, pyridine N-oxidation, carbinol derivatization) without the membrane permeability limitations of carboxylic acid-based inhibitors. Procurement should prioritize high-purity material (>98%) to minimize confounding biological assay artifacts.

Supramolecular Crystal Engineering

Researchers designing silver(I)-based coordination polymers or metal-organic assemblies requiring trans-pyridine nitrogen geometry should select alpha-(4-pyridyl)benzhydrol over 2-pyridyl or 3-pyridyl regioisomers. The 4-pyridyl orientation, combined with the hydrogen-bonding capacity of the carbinol hydroxyl, enables the formation of wheel-and-axle diol analog complexes such as [Ag(LOH)₂(CF₃SO₃)(CH₃CN)] [3]. Technical grade (75% assay) may be acceptable for initial coordination screening, but crystallographic studies demand purified material.

Zinc Coordination & MOF Precursor Studies

Inorganic synthesis laboratories investigating zinc halide coordination chemistry can employ alpha-(4-pyridyl)benzhydrol to prepare [Zn(LOH)₂X₂] complexes (X = Cl, Br, I) . The dual nature of the ligand—coordinating through pyridine nitrogen while retaining a hydrogen-bond-active hydroxyl group—provides a tecton for building multi-dimensional supramolecular networks through combined coordinate-covalent and hydrogen-bonding interactions. This capability is not replicable with simple pyridine or benzhydrol alone.

Application
Selection Property
Validation Focus
Fexofenadine impurity profiling
Pharmaceutical impurity standard identity
Regulatory analytical method validation review
AKR1B10/AKR1B1 inhibitor development
Non-carboxylate dual-isoform inhibitor core
Isoform-selectivity assay response context
Supramolecular crystal engineering
Trans-pyridine nitrogen coordination geometry
Coordination polymer architecture validation
Zinc coordination and MOF precursor studies
Dual coordination and hydrogen-bonding tecton
Supramolecular network formation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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